Bleomycin Disaccharide Moiety: α-L-Gulopyranose vs. α-D-Mannopyranose Substitution at C5
In the synthesis of bleomycin A2 analogs, substituting the authentic α-L-gulopyranose monosaccharide with α-D-mannopyranose—which differs only by inversion at the single C5 stereocenter—produces a structurally distinct analog (α-D-mannopyranosyldeglycobleomycin A2) that is not equivalent to the native disaccharide moiety [1]. The diastereoselective O-glycosidation with the diphenyl phosphate of 3,4,6-tri-O-acetyl-2-O-methyl-β-L-gulopyranose proceeded with clean inversion of the glycosyl C1 stereochemistry to yield the α-L-gulopyranosyl product in ≥20:1 α:β selectivity and 72% yield, whereas glycosidation with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranose proceeded with net retention of C1 stereochemistry via a distinct mechanistic pathway [1].
| Evidence Dimension | Stereochemical fidelity and synthetic yield in bleomycin disaccharide glycosidation |
|---|---|
| Target Compound Data | α:β selectivity ≥20:1; 72% isolated yield for α-L-gulopyranosyl product |
| Comparator Or Baseline | α-D-Mannopyranose substitution (C5 epimer); proceeds via retention mechanism, structurally non-equivalent product |
| Quantified Difference | Stereochemical inversion at C5 yields a different monosaccharide entity; glycosidation mechanism differs (inversion vs. retention) |
| Conditions | Diastereoselective O-glycosidation of N-α-CBZ-N-π-trityl-β-hydroxy-L-histidine methyl ester with diphenyl phosphate donors |
Why This Matters
Procurement of α-L-gulopyranose rather than α-D-mannopyranose is essential for synthesizing the authentic bleomycin disaccharide moiety; the C5 stereochemistry defines the molecular identity of the target compound.
- [1] Boger DL, Honda T, Menezes RF, et al. Key Synthetic Analogs of Bleomycin A2 That Directly Address the Effect and Role of the Disaccharide: Demannosylbleomycin A2 and α-D-Mannopyranosyldeglycobleomycin A2. J Am Chem Soc. 1995;117(10):2751-2762. View Source
